molecular formula C21H15F4N3O3S B12328403 Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate

Cat. No.: B12328403
M. Wt: 465.4 g/mol
InChI Key: VWVYBRIRKGNPFN-UHFFFAOYSA-N
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Description

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate: is a complex organic compound that features a variety of functional groups, including cyano, trifluoromethyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate typically involves multi-step organic reactions. The key steps include:

    Formation of the thioxoimidazolidinyl core: This can be achieved through the reaction of appropriate amines with carbon disulfide and alkyl halides under basic conditions.

    Introduction of the cyano and trifluoromethyl groups: These groups can be introduced via nucleophilic substitution reactions using suitable precursors.

    Coupling with the benzoate moiety: This step often involves esterification reactions using methanol and acid chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and heat.

    Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, and mild heating.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the thioxoimidazolidinyl core can participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-chlorobenzoate
  • Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-bromobenzoate

Uniqueness

Methyl 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H15F4N3O3S

Molecular Weight

465.4 g/mol

IUPAC Name

methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoate

InChI

InChI=1S/C21H15F4N3O3S/c1-20(2)18(30)27(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)28(20)13-6-7-14(16(22)9-13)17(29)31-3/h4-9H,1-3H3

InChI Key

VWVYBRIRKGNPFN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)OC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

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